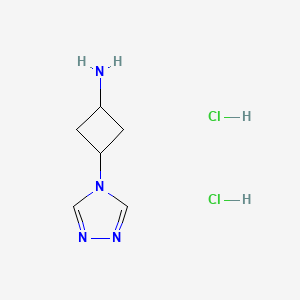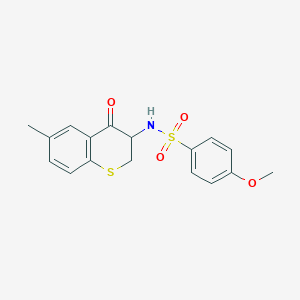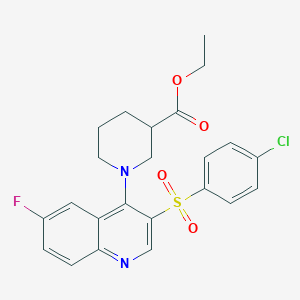
2-Methylindoline-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates involves the nitration of indoline-2-carboxylic acid followed by dehydrogenation to yield the nitroindole carboxylates . Another example is the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which involves N-alkylation and subsequent hydrolysis . These methods demonstrate the versatility of indoline and indole synthesis, which could be adapted for the synthesis of 2-methylindoline-2-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of indoline derivatives is characterized by the presence of a nitrogen-containing heterocycle, which is a common feature in many biologically active compounds. The papers describe various substitutions on the indoline and indole rings, which can significantly alter the properties of the molecules . The molecular structure analysis of these compounds is typically confirmed using spectral data and elemental analyses .
Chemical Reactions Analysis
Indoline and indole derivatives can undergo a variety of chemical reactions. For example, the nitration of indoline-2-carboxylic acid leads to nitroindoline derivatives , while the reaction of carboxylic acids with 2-amino-2-methyl-1-propanol under microwave-assisted conditions yields 2-oxazolines . These reactions highlight the reactivity of the carboxylic acid group and the potential for further functionalization of the indoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline and indole derivatives are influenced by their molecular structures. For example, the introduction of nitro groups or methylenedioxy groups can affect the acidity, basicity, solubility, and stability of these compounds . The papers do not provide specific data on the physical properties of 2-methylindoline-2-carboxylic acid hydrochloride, but similar compounds are typically characterized by their melting points, solubility in various solvents, and stability under different conditions .
Wissenschaftliche Forschungsanwendungen
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including those with specific structural features like 2-Methylindoline-2-carboxylic acid hydrochloride, often play significant roles in the field of biocatalysis. Their effects on microbes such as Escherichia coli and Saccharomyces cerevisiae have been studied, with findings indicating that certain carboxylic acids can inhibit microbial growth at concentrations below the desired yield for fermentative production. This inhibition is crucial for the preservation of foods and in the engineering of robust microbial strains for biotechnological applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Antimicrobial Properties
Natural carboxylic acids derived from plants exhibit a range of biological activities, including antioxidant and antimicrobial effects. These properties are influenced by the structure of the carboxylic acid, such as the number of hydroxyl groups and the presence of conjugated bonds. Understanding these structural relationships aids in the development of new therapeutics and preservatives (Godlewska-Żyłkiewicz et al., 2020).
Role in Organic Corrosion Inhibitors
In the context of industrial cleaning and maintenance, certain carboxylic acids serve as organic corrosion inhibitors. These compounds are effective in protecting ferrous and non-ferrous metals from corrosion in acidic solutions, highlighting their importance in extending the lifespan of metal components in various industrial applications (Goyal et al., 2018).
Application in Drug Synthesis
Levulinic acid, a related carboxylic acid, has been identified as a key building block chemical from biomass, illustrating the potential of carboxylic acids in drug synthesis. Its versatility, owing to carbonyl and carboxyl functional groups, enables the synthesis of a variety of value-added chemicals, underscoring the potential utility of compounds like 2-Methylindoline-2-carboxylic acid hydrochloride in pharmaceutical research (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
2-methyl-1,3-dihydroindole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10;/h2-5,11H,6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXIYXQZHQTYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindoline-2-carboxylic acid hydrochloride | |
CAS RN |
2089277-49-4 |
Source


|
| Record name | 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)
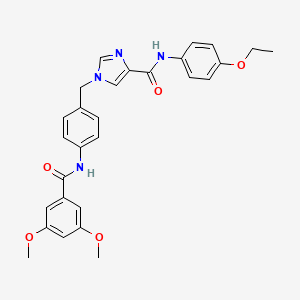
![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)
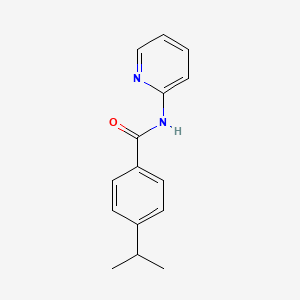


![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)


![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
